Enhanced Potency Relative to OB3: Quantified Improvements in Energy Balance Parameters
Direct comparator studies demonstrate that [D-Leu-4]-OB3 outperforms its parent peptide OB3 across multiple metabolic endpoints. Substitution of the Leu residue at position 4 of OB3 with its D-isomer enhanced the ability of OB3 to reduce body weight gain, food and water intake, and serum glucose in female C57BL/6J ob/ob mice [1]. In a systematic D-amino acid scan of OB3, inversion of configuration at Leu-4 produced a statistically significant 2.6-fold increase in weight-reducing effect relative to OB3, whereas D-substitution at most other positions reduced efficacy [2]. Compared directly with OB3, mice treated with [D-Leu-4]-OB3 consumed 7.9% less food and 16.5% less water [2].
| Evidence Dimension | Weight-reducing effect (potency fold-change) |
|---|---|
| Target Compound Data | 2.6-fold increase in weight-reducing effect |
| Comparator Or Baseline | OB3 (parent peptide without D-Leu substitution; baseline potency = 1.0) |
| Quantified Difference | 2.6-fold enhancement; food intake reduced by additional 7.9%; water intake reduced by additional 16.5% |
| Conditions | Female C57BL/6J ob/ob mice; 1 mg/day intraperitoneal administration for 7 days |
Why This Matters
Researchers requiring maximal potency for metabolic endpoints in genetically obese mouse models should select [D-Leu-4]-OB3 over OB3 to achieve a 2.6-fold greater weight-reducing effect per equivalent dose.
- [1] Grasso P, Leinung MC, Ingher SP, Lee DW. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice. Regul Pept. 2001;101(1-3):123-129. doi:10.1016/s0167-0115(01)00274-9 View Source
- [2] Rozhavskaya-Arena M, Lee DW, Leinung MC, Grasso P. Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregulation. Endocrinology. 2000;141(7):2501-2507. doi:10.1210/endo.141.7.7538 View Source
